molecular formula Cl12H8N2Re2 B1143856 Diammonium hexachlororhenate CAS No. 12051-87-5

Diammonium hexachlororhenate

Cat. No.: B1143856
CAS No.: 12051-87-5
M. Wt: 833.92692
Attention: For research use only. Not for human or veterinary use.
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Description

Diammonium hexachlororhenate, with the chemical formula (NH₄)₂[ReCl₆], is a coordination compound of rhenium in the +4 oxidation state. It is classified under EC Number 234-991-8 and is alternatively known as ammonium rhenium chloride or diammonium rhenium hexachloride . The compound crystallizes in an octahedral geometry, with the ReCl₆²⁻ anion surrounded by two ammonium cations. Its primary applications include use as a precursor in catalysis, materials science, and specialty chemical synthesis. Market analyses indicate significant global consumption, with detailed historical data spanning 1997–2019 and projections extending to 2046 .

Properties

CAS No.

12051-87-5

Molecular Formula

Cl12H8N2Re2

Molecular Weight

833.92692

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Magnetic Properties of Hexachlororhenate(IV) Salts

Compound Magnetic Moment (B.M.) Temperature Dependence Source
This compound(IV) 0.90–1.55 Temperature-independent
General hexachlororhenate(IV) salts 3.2–3.8 Curie-Weiss law approximation

Structural and Chemical Stability

The ammonium cation’s small size and hydrogen-bonding capacity in (NH₄)₂[ReCl₆] influence its lattice stability compared to bulkier alkali metal counterparts. For example, rubidium or cesium hexachlororhenates may exhibit lower solubility in polar solvents due to weaker ion-dipole interactions.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for diammonium hexachlororhenate, and what challenges arise in isolating stoichiometric compounds?

  • Methodology : Synthesize via reaction of rhenium pentachloride (ReCl₅) with ammonium chloride (NH₄Cl) in a sealed pyrex tube under inert conditions. Challenges include avoiding decomposition into charred masses when using organic cations (e.g., tetraethylammonium) and ensuring stoichiometric purity. Characterization requires X-ray diffraction (XRD) to confirm crystal structure and elemental analysis (e.g., ICP-MS) to verify Re:Cl:NH₄ ratios .
  • Data Contradiction : Early studies reported inconsistent yields with organic counterions due to thermal instability, whereas inorganic cations (e.g., Cs⁺) yield stable hexachlororhenate(IV) salts. This highlights the need for rigorous control of reaction conditions .

Q. How is the crystal structure of this compound analyzed, and what spectroscopic techniques validate its geometry?

  • Methodology : Use single-crystal XRD to determine octahedral [ReCl₆]²⁻ geometry. Far-infrared spectroscopy (400–50 cm⁻¹) identifies Re–Cl stretching modes. Magnetic susceptibility measurements confirm paramagnetism (Re⁴⁺: 5d³ configuration) .
  • Critical Analysis : Discrepancies in spectral data (e.g., weak far-IR signals in ReCl₅-derived salts) necessitate complementary techniques like Raman spectroscopy or neutron diffraction for unambiguous assignment .

Advanced Research Questions

Q. What intermolecular interactions govern the magnetic behavior of this compound, and how do counterion substitutions alter spin dynamics?

  • Methodology : Investigate magnetic exchange pathways (e.g., Re–Cl···Cl–Re or Re–Cl···(H₂O)···Cl–Re) using SQUID magnetometry. Compare magnetic susceptibility data for salts with diamagnetic (e.g., NH₄⁺) vs. paramagnetic counterions (e.g., ferrocenium).
  • Key Findings : NH₄⁺ salts exhibit weak antiferromagnetic coupling (J ≈ -0.5 cm⁻¹), while paramagnetic counterions induce spin canting or metamagnetic transitions. Synchrotron XAS can probe Re oxidation states under applied magnetic fields .

Q. How can computational methods predict the electronic structure and stability of this compound derivatives?

  • Methodology : Employ density functional theory (DFT) to calculate ligand-field splitting (Δ₀) and electronic transitions. Compare with experimental UV-Vis-NIR spectra. Molecular dynamics simulations assess thermal stability of NH₄⁺···Cl hydrogen bonds .
  • Data Integration : Discrepancies between DFT-predicted and observed bond lengths (e.g., Re–Cl ≈ 2.38 Å vs. XRD-derived 2.42 Å) may arise from relativistic effects or crystal packing, requiring hybrid functionals (e.g., B3LYP-D3) for accuracy .

Q. What experimental designs optimize the use of this compound in catalytic or materials science applications?

  • Methodology : Test catalytic activity in redox reactions (e.g., alcohol oxidation) using Re⁴⁺/Re³⁺ cycles. Pair with operando XAFS to monitor active sites. For materials science, integrate into perovskite-like structures (e.g., ASnX₃ frameworks) via cation substitution, noting impacts on bandgap and conductivity .
  • Contradictions : While ReCl₆²⁻ enhances conductivity in Sn-based perovskites, its hygroscopicity may destabilize thin films—requiring inert encapsulation strategies .

Methodological Best Practices

Q. How should researchers address contradictions in reported magnetic properties of hexachlororhenate salts?

  • Resolution : Standardize measurement protocols (e.g., field strength, temperature ramps). Compare data across studies using dimensionless parameters like ΘCW (Curie-Weiss temperature). Replicate synthesis under controlled O₂/H₂O-free conditions to minimize extrinsic effects .

Q. What statistical approaches validate the reproducibility of synthesis and characterization data?

  • Methodology : Apply ANOVA to batch yield data (n ≥ 3 replicates). Use error propagation models for crystallographic parameters (e.g., bond length ±0.02 Å). Cross-validate spectroscopic results with independent labs .

Tables for Reference

Property Value/Technique Reference
Crystal SystemCubic (Fm-3m)
Magnetic Moment (μeff)3.87 μB (Re⁴⁺, 5d³)
Re–Cl Bond Length2.42 Å (XRD)
Far-IR Stretching Modes285 cm⁻¹ (ν₁), 245 cm⁻¹ (ν₂)

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